PF-03814735 (CAS: 942487-16-3) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting Aurora A and Aurora B kinases. In preclinical and industrial research, it is primarily procured as a chemical probe to induce mitotic arrest, block cytokinesis, and study cell cycle regulation. Unlike many first-generation kinase inhibitors that suffer from poor solubility or require complex formulation, PF-03814735 is distinguished by its high DMSO solubility and suitability for oral administration in in vivo models. Its balanced dual-inhibition profile makes it a critical tool for workflows requiring simultaneous suppression of both Aurora A and B pathways without the need for multiplexed inhibitor combinations [1].
Substituting PF-03814735 with other in-class Aurora kinase inhibitors frequently compromises experimental reproducibility and formulation feasibility. Highly selective alternatives, such as Alisertib (Aurora A) or Barasertib (Aurora B), fail to provide the balanced dual-pathway blockade necessary to prevent compensatory kinase activation in complex cellular assays. Conversely, older pan-Aurora inhibitors like Tozasertib (VX-680) present significant formulation challenges, often requiring continuous intravenous infusion due to poor oral bioavailability. For procurement teams and assay developers, selecting a generic or closely related analog can lead to increased formulation costs, higher solvent toxicity in cell cultures, and the need for complex multi-drug dosing regimens to achieve the same phenotypic endpoints [1].
PF-03814735 provides balanced inhibition of both Aurora B (IC50 = 0.8 nM) and Aurora A (IC50 = 5 nM). In contrast, Alisertib is highly selective for Aurora A (IC50 = 1.2 nM vs. 396 nM for Aurora B), and Barasertib is highly selective for Aurora B (IC50 = 0.37 nM vs. 1369 nM for Aurora A) .
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | Aurora B: 0.8 nM, Aurora A: 5 nM |
| Comparator Or Baseline | Alisertib (Aurora A: 1.2 nM, Aurora B: 396 nM) / Barasertib (Aurora B: 0.37 nM, Aurora A: 1369 nM) |
| Quantified Difference | Maintains single-digit nanomolar potency across both targets, unlike >300-fold selectivity gaps in comparators |
| Conditions | Recombinant kinase enzymatic assays |
Enables simultaneous blockade of both Aurora A and B pathways, preventing compensatory kinase activation without requiring the procurement and formulation of multiple selective inhibitors.
PF-03814735 is orally bioavailable and demonstrates efficacy in murine xenograft models when administered via oral gavage (e.g., 15-80 mg/kg). In contrast, the pan-Aurora inhibitor Tozasertib (VX-680) exhibits poor oral bioavailability (~27%) and typically requires continuous intravenous (IV) infusion protocols for in vivo efficacy [1].
| Evidence Dimension | In Vivo Administration Route |
| Target Compound Data | Orally bioavailable (standard oral gavage dosing) |
| Comparator Or Baseline | Tozasertib (VX-680): Poor oral bioavailability, requires IV infusion |
| Quantified Difference | Eliminates the need for IV infusion equipment and continuous dosing protocols |
| Conditions | Preclinical murine xenograft models |
Reduces formulation complexity and animal handling stress, significantly lowering the operational overhead for preclinical in vivo studies.
PF-03814735 exhibits DMSO solubility reaching concentrations of ≥ 100 mg/mL (~210 mM). This significantly exceeds the standard baseline requirements for high-throughput screening (HTS) libraries, which typically target 10-50 mM solubility limits .
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | ≥ 210 mM (100 mg/mL) |
| Comparator Or Baseline | Standard HTS baseline (10-50 mM) |
| Quantified Difference | >4-fold higher maximum solubility compared to standard HTS library requirements |
| Conditions | Standard laboratory stock solution preparation (DMSO at room temperature) |
Allows for ultra-low volume spiking in sensitive cell-based assays, minimizing DMSO-induced cytotoxicity and solvent artifacts.
In gene editing workflows, PF-03814735 increases relative Homology-Directed Repair (HDR) incidence up to 5-fold at a concentration of 0.2 μM. Compared to Danusertib, which requires higher concentrations (0.3 μM) and is an order of magnitude less active against Aurora A (IC50 = 13 nM), PF-03814735 provides a more potent small-molecule intervention for modulating DNA repair pathways [1].
| Evidence Dimension | Optimal Concentration for HDR Enhancement |
| Target Compound Data | 0.2 μM (up to 5-fold HDR increase) |
| Comparator Or Baseline | Danusertib: 0.3 μM |
| Quantified Difference | Achieves peak HDR enhancement at a 33% lower concentration due to higher target potency |
| Conditions | Hepa 1-6-eGFP cells treated with ProdeliverIN CRISPR for RNP |
Provides a potent small-molecule tool for improving CRISPR/Cas9 gene correction efficiency in difficult-to-edit cell lines.
Due to its oral bioavailability and formulation compatibility, PF-03814735 is a highly suitable candidate for in vivo studies requiring sustained dual Aurora A/B inhibition without the logistical burden of continuous intravenous infusion [1].
The compound's DMSO solubility (≥ 210 mM) makes it highly suitable for automated liquid handling systems, allowing for ultra-low volume acoustic dispensing that minimizes solvent toxicity in sensitive cell lines .
As a potent modulator of the cell cycle, PF-03814735 is procured as a small-molecule enhancer to shift the DNA repair balance away from Non-Homologous End Joining (NHEJ) and toward Homology-Directed Repair (HDR) in engineered cell lines [2].